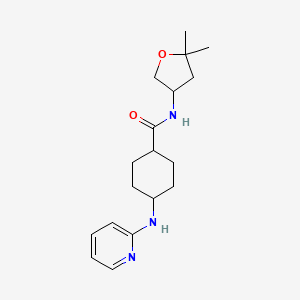
N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide, also known as DPO-1, is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.5. This compound has gained significant attention in scientific research due to its potential therapeutic applications in cardiovascular diseases, such as atrial fibrillation and heart failure.
Mecanismo De Acción
N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide selectively inhibits the Kv1.5 channel by binding to a specific site on the channel protein. This binding prevents the channel from opening and repolarizing the cardiac action potential, leading to a prolonged refractory period and reduced excitability of cardiac cells.
Biochemical and Physiological Effects
The inhibition of the Kv1.5 channel by N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide has several biochemical and physiological effects. It prolongs the action potential duration, reduces the rate of depolarization, and decreases the contractility of cardiac cells. These effects contribute to the anti-arrhythmic properties of N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide has several advantages for laboratory experiments, including its high selectivity for the Kv1.5 channel and its potent inhibitory activity. However, it also has some limitations, such as its low solubility in water and the potential for off-target effects on other potassium channels.
Direcciones Futuras
There are several potential future directions for the scientific research on N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the potential therapeutic applications of N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide in other cardiovascular diseases, such as heart failure and ventricular arrhythmias.
3. Development of novel derivatives of N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide with improved pharmacokinetic properties and selectivity for the Kv1.5 channel.
4. Exploration of the potential use of N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide as a tool compound for studying the role of Kv1.5 channels in cardiac physiology and pathophysiology.
5. Investigation of the potential off-target effects of N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide on other potassium channels and ion channels in general.
In conclusion, N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide is a potent and selective inhibitor of the Kv1.5 channel with potential therapeutic applications in cardiovascular diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for scientific research have been discussed in this paper.
Métodos De Síntesis
The synthesis of N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide involves several steps, including the preparation of the precursor compound and the coupling reaction between the pyridine and cyclohexane moieties. The final product is obtained through a purification process, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide has been extensively studied in scientific research, particularly in the field of cardiovascular pharmacology. It has been shown to effectively block the Kv1.5 channel, which is responsible for the repolarization of cardiac action potentials. This mechanism of action makes N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide a potential therapeutic agent for the treatment of atrial fibrillation, a common cardiac arrhythmia.
Propiedades
IUPAC Name |
N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-18(2)11-15(12-23-18)21-17(22)13-6-8-14(9-7-13)20-16-5-3-4-10-19-16/h3-5,10,13-15H,6-9,11-12H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNUHGUTRIOALJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)NC(=O)C2CCC(CC2)NC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-methyl-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7439012.png)
![N-[5-(4,4-difluorocyclohexyl)-1H-pyrazol-3-yl]-1-(2-hydroxyethyl)pyrazole-4-carboxamide](/img/structure/B7439017.png)
![1-[4-(1-Hydroxycyclopropyl)piperidin-1-yl]-2-(4-hydroxy-2-methylphenyl)ethanone](/img/structure/B7439028.png)
![2-[4-(3-aminooxan-2-yl)piperidin-1-yl]-N-methylpyridine-3-carboxamide](/img/structure/B7439037.png)
![7-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidine-1-carbonyl]-1-methyl-3,5-dihydro-2H-1,5-benzodiazepin-4-one](/img/structure/B7439039.png)
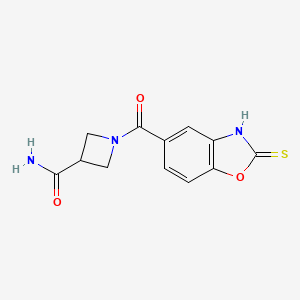
![(6-Hydroxy-2-methylquinolin-3-yl)-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)methanone](/img/structure/B7439046.png)
![methyl 1-[(2,2-dimethyl-3H-1-benzofuran-6-carbonyl)amino]-3-hydroxycyclobutane-1-carboxylate](/img/structure/B7439056.png)
![3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide](/img/structure/B7439062.png)
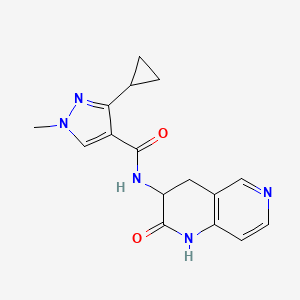
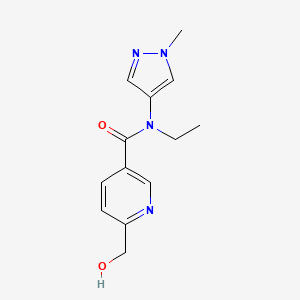
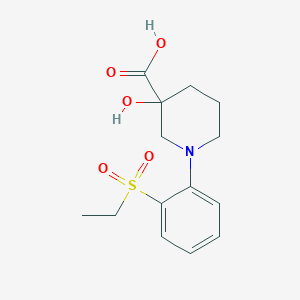
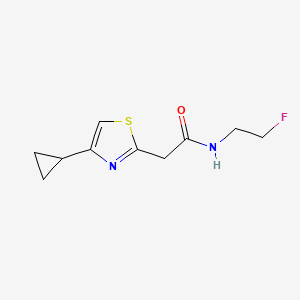
![N,N-dimethyl-4-[2-(1,2-thiazol-3-yloxy)acetyl]-1,4-diazepane-1-sulfonamide](/img/structure/B7439107.png)